N-(2-chlorobenzyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Description
N-(2-Chlorobenzyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a pyridazinone derivative featuring a thiomorpholin-4-yl substituent at position 3 of the pyridazinone core and a 2-chlorobenzyl group attached via an acetamide linker. Pyridazinone-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including enzyme inhibition and receptor modulation . The thiomorpholin moiety contributes to enhanced metabolic stability and binding affinity in related structures, while the 2-chlorobenzyl group may influence lipophilicity and target selectivity .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c18-14-4-2-1-3-13(14)11-19-16(23)12-22-17(24)6-5-15(20-22)21-7-9-25-10-8-21/h1-6H,7-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUDHHWFGXYPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Halogen Effects : The 2-chlorobenzyl group in the target compound likely confers higher lipophilicity compared to the 2-fluorophenyl analog (C Log P ~2.8 vs. ~2.3) . Chlorine’s larger atomic radius may also enhance van der Waals interactions in hydrophobic binding pockets.
- Thiomorpholin vs.
- Aryl vs. Alkyl Chains : Phenethyl-substituted analogs (e.g., ) exhibit higher molar masses (358.46 g/mol) and altered pharmacokinetic profiles compared to benzyl derivatives.
Key Findings :
- Yield Variability : Substituents significantly impact yields. Electron-withdrawing groups (e.g., dichloro in ) facilitate smoother coupling reactions (79% yield), while bulky aryl groups (e.g., 4-bromophenyl in ) reduce yields to 10%.
- Thiomorpholin Introduction: Thiomorpholin is typically introduced via nucleophilic aromatic substitution (SNAr) on chloropyridazinone precursors, though specific conditions for the target compound remain undocumented .
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound are absent, insights can be inferred from analogs:
- Antioxidant Activity: Pyridazinone-thiomorpholin hybrids in demonstrated moderate radical scavenging (IC₅₀ ~50 μM), though less potent than ascorbic acid (IC₅₀ ~10 μM).
- Enzyme Inhibition: Dichloropyridazinone derivatives (e.g., ) showed nanomolar inhibition of PRMT5, a methyltransferase implicated in cancer .
- Solubility : Thiomorpholin-containing compounds generally exhibit higher aqueous solubility (>10 mg/mL) compared to piperazine analogs due to sulfur’s polarizability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
